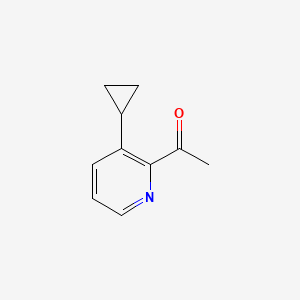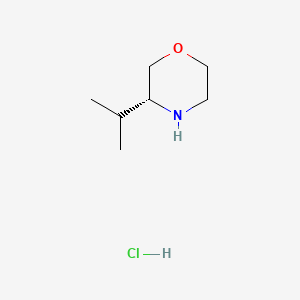
4-NONYLPHENOXY-ACETIC ACID D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonylphenoxy-acetic acid D2 is an isotopically labeled derivative of 4-Nonylphenoxyacetic acid. This compound is characterized by the presence of a deuterium atom, which replaces a hydrogen atom in the acetic acid moiety. The molecular formula of this compound is C17H26O3, and it has a molecular weight of 278.39 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenoxy-acetic acid D2 involves the reaction of nonylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions typically involve heating the reaction mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities of reactants and involves the use of industrial-grade equipment to ensure efficient and consistent production. The reaction is carried out in large reactors, and the product is purified through distillation and recrystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenoxy-acetic acid D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
Aplicaciones Científicas De Investigación
4-Nonylphenoxy-acetic acid D2 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nonylphenol derivatives.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenoxy-acetic acid D2 involves its interaction with various molecular targets and pathways. It has been shown to exhibit anti-androgenic and anti-estrogenic effects in vitro, indicating its potential to disrupt hormonal signaling pathways. The compound can bind to hormone receptors, inhibiting their normal function and leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Nonylphenoxyacetic acid: The non-deuterated form of 4-Nonylphenoxy-acetic acid D2, used in similar applications.
Nonylphenol: A precursor to 4-Nonylphenoxyacetic acid, known for its endocrine-disrupting properties.
Nonylphenol ethoxylates: Surfactants derived from nonylphenol, used in various industrial applications.
Uniqueness
This compound is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications, providing insights into the behavior and fate of the compound in different environments .
Propiedades
Número CAS |
1219798-75-0 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
280.404 |
Nombre IUPAC |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
Clave InChI |
NISAHDHKGPWBEM-FNHLFAINSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)











![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

